molecular formula C20H25N3O3 B11438857 1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine

1-propyl-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11438857
M. Wt: 355.4 g/mol
InChI Key: CDIKRSGUVVBFQH-UHFFFAOYSA-N
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Description

1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound featuring a benzodiazole core substituted with a propyl group and a trimethoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Propyl Group: This step involves alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Trimethoxyphenylmethyl Moiety: This is typically done through a Friedel-Crafts alkylation reaction, where the trimethoxybenzyl chloride reacts with the benzodiazole core in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzodiazole core or the trimethoxyphenyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes like tubulin, heat shock proteins, and other cellular proteins involved in cell division and survival.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and stress response, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.

Uniqueness

1-PROPYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific substitution pattern, which imparts distinct bioactive properties and potential therapeutic applications. Its trimethoxyphenyl group is a versatile pharmacophore that enhances its activity compared to other similar compounds .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C20H25N3O3/c1-5-8-23-13-22-16-11-15(6-7-17(16)23)21-12-14-9-18(24-2)20(26-4)19(10-14)25-3/h6-7,9-11,13,21H,5,8,12H2,1-4H3

InChI Key

CDIKRSGUVVBFQH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)NCC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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